3-(2,3-dimethoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2,3-Dimethoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrazolyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Dimethoxyphenyl Group:
Formation of the Pyrazolyl Group: The pyrazolyl group is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Final Coupling: The final step involves coupling the previously synthesized intermediates to form the target compound. This is typically achieved through an amide bond formation reaction, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the pyrazolyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the oxazole ring could produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(2,3-dimethoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has shown potential as an enzyme inhibitor. It is being investigated for its ability to modulate the activity of specific enzymes involved in metabolic pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a specific biochemical pathway. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the pyrazolyl group, which may affect its biological activity.
N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the dimethoxyphenyl group, potentially altering its chemical reactivity and biological properties.
3-(2,3-Dimethoxyphenyl)-N-(1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Similar structure but with different substitution patterns, which may influence its overall activity.
Uniqueness
The uniqueness of 3-(2,3-dimethoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-14-12-20(26(24-14)15-8-5-4-6-9-15)23-22(27)19-13-17(25-30-19)16-10-7-11-18(28-2)21(16)29-3/h4-12,19H,13H2,1-3H3,(H,23,27) |
InChI Key |
KHLPLJDBBNCASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC(=NO2)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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